3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-amine, N,N-diethyl-3-(1-naphthalenylmethyl)-
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Overview
Description
N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE: is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused with a pyrimidine ring, along with a naphthalene moiety and diethylamine substituents. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE typically involves a multi-step process. One common method is the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form a triazole ring. The key steps include:
Formation of the Azide Intermediate: The azide intermediate can be synthesized by reacting diethylamine with an appropriate halide to form N,N-diethylamine, which is then converted to the azide using sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne derivative of naphthalene under copper(I) catalysis to form the triazole ring.
Final Assembly: The triazole intermediate is further reacted with a pyrimidine derivative to complete the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, alkyl groups, and other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as an inhibitor or activator of specific biological pathways.
Medicine: In medicinal chemistry, N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, material science, and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as an activator by enhancing the activity of a target protein .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in various biological pathways.
Receptors: It can bind to receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
N,N-DIETHYL-3-[(NAPHTHALEN-2-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE: This compound has a similar structure but with a different position of the naphthalene moiety.
N,N-DIETHYL-3-[(PHENYL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE: This compound has a phenyl group instead of a naphthalene moiety.
Uniqueness: The uniqueness of N,N-DIETHYL-3-[(NAPHTHALEN-1-YL)METHYL]-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N6 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N,N-diethyl-3-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C19H20N6/c1-3-24(4-2)18-17-19(21-13-20-18)25(23-22-17)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11,13H,3-4,12H2,1-2H3 |
InChI Key |
KZDBPVRTSAECII-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1N=NN2CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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